molecular formula C16H21N3O3 B2981797 ethyl 2-[4-(4-isopropylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate CAS No. 860785-28-0

ethyl 2-[4-(4-isopropylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate

Cat. No. B2981797
CAS RN: 860785-28-0
M. Wt: 303.362
InChI Key: PMGXXOLRKSEWCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[4-(4-isopropylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate is a useful research compound. Its molecular formula is C16H21N3O3 and its molecular weight is 303.362. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-[4-(4-isopropylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-[4-(4-isopropylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Ecological Corrosion Inhibitors

Novel triazole derivatives, including similar compounds, have been investigated for their efficacy as ecological corrosion inhibitors for mild steel in acidic solutions. These inhibitors exhibit high inhibition performance, with efficiencies reaching over 95% at specific concentrations, achieved through the adsorption onto steel surfaces via physical and chemical bonds. This study suggests that similar triazole compounds could serve as effective corrosion inhibitors in industrial applications, preventing metal degradation in acidic environments (Nahlé et al., 2021).

Synthesis and Structural Analysis

Research on the synthesis, spectral analysis, crystal structures, and density functional theory (DFT) studies of newly synthesized triazole compounds has been conducted. These studies provide insight into the molecular structures, stability, and reactivity of such compounds. The research also includes analysis of their potential cytotoxicity, which could inform their use in medicinal chemistry for the development of therapeutic agents (Ahmed et al., 2016).

Coordination Polymers and Material Science

A pair of isomeric compounds with triazole and acetate ethyl ester groups have been synthesized and used as multi-dentate ligands to react with transition-metal ions. This has resulted in the formation of coordination polymers with potential applications in material science, including catalysis and molecular recognition. The structural variety and functional properties of these polymers highlight the versatility of triazole derivatives in the development of new materials (Hu et al., 2016).

Antimicrobial Agents

Synthesis and characterization of new quinazolines, which include triazole structures, have shown potential as antimicrobial agents. These compounds have been tested against various bacteria and fungi, showcasing their bioactive potential. The exploration into such compounds could lead to the development of new antibiotics or disinfectants, highlighting the importance of triazole derivatives in pharmaceutical research (Desai et al., 2007).

properties

IUPAC Name

ethyl 2-[3-methyl-5-oxo-4-(4-propan-2-ylphenyl)-1,2,4-triazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-5-22-15(20)10-18-16(21)19(12(4)17-18)14-8-6-13(7-9-14)11(2)3/h6-9,11H,5,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMGXXOLRKSEWCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)N(C(=N1)C)C2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-[4-(4-isopropylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate

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